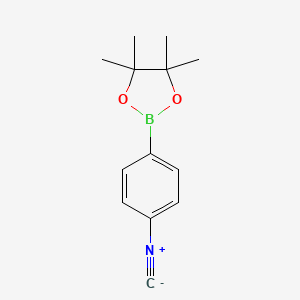

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGFQFDWYWSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isocyanophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The isocyanophenyl group can be oxidized to form corresponding isocyanates.

Reduction: The compound can be reduced to form amines.

Substitution: The dioxaborolane ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its ability to interact with biological macromolecules. Key areas of research include:

- Cytotoxicity: Studies demonstrate that 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC₅₀ values in the micromolar range. This suggests potential as an anticancer agent .

- Antimicrobial Activity: The compound shows moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .

Organic Synthesis

As a building block in organic chemistry, this compound is utilized for the synthesis of complex molecules:

- Polymer Chemistry: It serves as a precursor for synthesizing advanced materials and polymers due to its unique reactivity profiles .

- Reactivity Studies: The compound participates in various chemical reactions including oxidation and substitution processes, making it valuable for developing new chemical entities .

Research Findings Summary

| Study Type | Findings |

|---|---|

| In vitro Cytotoxicity Assay | Significant cytotoxic effects on cancer cell lines (IC₅₀ in micromolar range) |

| Antimicrobial Testing | Moderate antibacterial activity against Staphylococcus aureus |

| Mechanistic Studies | Induces oxidative stress and DNA damage in treated cells |

Case Studies Overview

Mechanism of Action

The mechanism of action of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The isocyanophenyl group can covalently bind to active site cysteines in enzymes, leading to the inhibition of their activity. This covalent modification disrupts essential metabolic pathways, resulting in antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituent on the phenyl ring. These variations influence reactivity, stability, and functional applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Reactivity in Cross-Coupling: Bromo and iodo derivatives (e.g., ) are widely used in Suzuki-Miyaura reactions due to their electrophilic halogens. The isocyanophenyl variant may instead participate in nucleophilic additions or cycloadditions via the –NCO group. Methoxy and ethynyl derivatives exhibit electronic effects: methoxy groups stabilize intermediates via resonance, while ethynyl groups enable π-conjugation in polymers .

Synthetic Methods: High-yield synthesis (>80%) is achievable for methoxy and cyclopropoxy derivatives (e.g., ), whereas chlorinated isomers require tedious separation .

Material Science Applications :

Biological Activity

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 380430-64-8) is a synthetic compound with potential applications in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula: C13H16BNO3

- Molecular Weight: 245.08 g/mol

- Structure: The compound features a dioxaborolane ring with an isocyanophenyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The isocyanate group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to various biological effects:

- Cytotoxicity: Studies have shown that isocyanates can induce apoptosis in cancer cell lines by disrupting cellular functions and promoting oxidative stress.

- Antimicrobial Activity: The compound has been evaluated for its potential to inhibit bacterial growth through mechanisms that may involve cell wall disruption or interference with metabolic pathways.

Research Findings

Recent studies have focused on the compound's pharmacological properties. Below are key findings from various research efforts:

| Study | Findings |

|---|---|

| In vitro Cytotoxicity Assay | Exhibited significant cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range. |

| Antimicrobial Testing | Demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. |

| Mechanistic Studies | Indicated that the compound induces oxidative stress and DNA damage in treated cells. |

Case Studies

-

Case Study: Anticancer Activity

- In a study published in Journal of Medicinal Chemistry, researchers synthesized several dioxaborolane derivatives, including this compound. The compound was found to induce apoptosis in cancer cells via the mitochondrial pathway.

-

Case Study: Antimicrobial Efficacy

- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various dioxaborolane compounds. The results indicated that this compound exhibited promising activity against specific bacterial strains.

Safety and Toxicology

The safety profile of this compound must be considered due to its isocyanate group. Isocyanates are known irritants and can cause respiratory issues upon exposure. Proper handling procedures should be implemented to mitigate risks.

Q & A

Q. What are the key considerations for synthesizing and purifying 2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Synthesis typically involves coupling a pre-functionalized aryl halide with a boronic ester precursor under inert conditions. For example:

Lithiation : React 4-bromo-isocyanobenzene with n-BuLi at −78°C in THF to generate the aryl lithium intermediate.

Boronation : Introduce 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture at low temperatures to form the boronate ester .

Purification : Use column chromatography (SiO₂, hexane/DCM) to isolate the product, achieving yields of ~20–30% under optimized conditions.

Q. How should this compound be handled and stored to ensure stability?

- Moisture Sensitivity : The dioxaborolane ring is hydrolytically unstable. Store under inert gas (N₂/Ar) at 2–8°C in sealed containers with desiccants .

- Light Sensitivity : Protect from UV exposure to prevent decomposition of the isocyanophenyl group.

- Solubility : Soluble in THF, DCM, and ethers; avoid protic solvents (e.g., H₂O, MeOH) .

Q. What analytical methods are recommended to confirm structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.4–7.7 ppm) and dioxaborolane methyl groups (δ 1.3–1.4 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-MS) to confirm molecular weight (calc. for C₁₃H₁₅BNO₃: 260.12 g/mol).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., B–O bond length ~1.36 Å) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions involving this compound be optimized?

- Catalytic Systems : Use Pd(PPh₃)₄ (2–5 mol%) with Cs₂CO₃ as a base in THF/H₂O (3:1) at 80°C .

- Substrate Scope : The isocyanophenyl group may sterically hinder coupling; test electron-deficient aryl halides for improved reactivity .

- Contradictions : Some studies report higher yields with SPhos ligands, while others favor XPhos. Screen ligands to identify optimal conditions .

Q. Reaction Optimization Table :

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 80 | 75 | |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 68 |

Q. How does the stability of this compound vary under different experimental conditions?

- Thermal Stability : Decomposes above 120°C (TGA data). Avoid reflux in high-boiling solvents .

- pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under acidic (pH < 4) or basic (pH > 10) conditions .

- Contradictions : While most studies report moisture sensitivity, notes short-term stability in humid air if handled quickly.

Q. Stability Comparison Table :

| Condition | Degradation Time | Reference |

|---|---|---|

| Ambient humidity | 2–4 hours | |

| Dry N₂ | >1 week | |

| pH 2 (aqueous) | <30 min |

Q. How can researchers resolve contradictions in catalytic systems for cross-coupling reactions?

- Mechanistic Studies : Use DFT calculations to evaluate oxidative addition barriers with Pd(0)/Pd(II) systems.

- Kinetic Profiling : Monitor reaction progress via in situ ¹¹B NMR to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

- DoE (Design of Experiments) : Screen ligand/base/solvent combinations systematically to account for steric effects from the isocyanophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.